7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Overview
Description
The compound 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a synthetic organic molecule that has been the subject of various studies due to its potential biological activities and its role as an intermediate in the synthesis of more complex chemical entities. The molecule consists of a quinazoline core substituted with a benzyloxy group at the 7-position, a chloro group at the 4-position, and a methoxy group at the 6-position .
Synthesis Analysis
The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate. The synthetic route involved substitution, nitration, reduction, cyclization, and chlorination steps, culminating in a total yield of 29.2% . This synthetic pathway highlights the complexity and the careful optimization required to assemble such a molecule.
Molecular Structure Analysis
The molecular structure of related quinazoline derivatives has been characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide detailed information about the molecular framework and the nature of the substituents attached to the quinazoline core . For instance, the X-ray powder diffraction data of a related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, revealed that it crystallizes in an orthorhombic system, which gives insights into the three-dimensional arrangement of the atoms .
Chemical Reactions Analysis
Quinazoline derivatives are versatile in chemical reactions, allowing for the introduction of various functional groups that can modulate their biological activities. For example, the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of pyrrolidine catalysis produced 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, demonstrating the reactivity of the quinazoline scaffold towards the formation of triazole rings . Similarly, the treatment of 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides led to the formation of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide, showcasing the ability to form hydrazone linkages .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by the nature and position of substituents on the quinazoline ring. The introduction of electron-donating or electron-withdrawing groups can significantly affect properties such as solubility, melting point, and reactivity. The electronic spectra of some derivatives have been recorded, and the effect of substituents on the color of the compounds has been analyzed . Additionally, the antimicrobial and antitubercular activities of some 7-chloroquinazoline derivatives have been evaluated, indicating that structural modifications can lead to compounds with significant biological activities .
Scientific Research Applications
Synthesis Methodology
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline has been synthesized through a meticulous process involving several steps: substitution, nitration, reduction, cyclization, and chlorination, starting from methyl 4-hydroxy-3-methoxybenzoate. The total yield of this multi-step synthesis was recorded at 29.2%, with the final structure confirmed by 1H NMR and MS spectrum analyses (Wang et al., 2015).
Structural and Chemical Characterization
Characterization Techniques
The synthesized 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline and its related derivatives have undergone extensive characterization using various analytical methods, including IR, 1H NMR, 13C NMR, MS, and elemental analysis. These techniques ensure the accurate identification of the chemical structure and purity of the compounds (Yan & Ouyang, 2013).
Biological Activity
Antitumor Activity
Some derivatives of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline have shown significant antitumor activities. Specifically, the compound acts as an effective inhibitor on the proliferation of a lung cancer cell line, indicating its potential utility in cancer treatment (Cai et al., 2019). Additionally, preliminary bioassays indicate that certain compounds possess antitumor activity, particularly against Bcap-37 cells in vitro, with noteworthy inhibition rates (Gui-ping, 2012).
Antimicrobial and Cytotoxic Potential
Antimicrobial Activities
Several synthesized derivatives of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline have been screened for their antibacterial activities. The structures of these compounds were characterized using IR and 1H NMR spectroscopy, highlighting the detailed structural elucidation essential for understanding their biological activities (Shaikh, 2013). Moreover, novel compounds showing in-vitro cytotoxic potential against certain cancer cell lines have been developed, underlining the compound's potential in medical applications (Devi et al., 2013).
properties
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGIYCBNJBHZSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443221 | |
Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | |
CAS RN |
162364-72-9 | |
Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(BENZYLOXY)-4-CHLORO-6-METHOXYQUINAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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